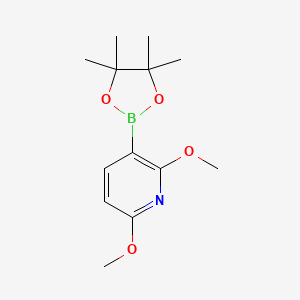

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Historical Development of Pyridine Boronic Esters

The development of pyridine boronic esters traces its origins to the fundamental work on organoboron chemistry initiated in the nineteenth century. Edward Frankland's pioneering synthesis of ethylboronic acid in 1860 established the foundation for organoboron compound development, utilizing a two-stage process involving diethylzinc and triethyl borate to produce triethylborane, which subsequently oxidized to form the first isolated boronic acid. This seminal work laid the groundwork for the extensive exploration of boron-carbon bond chemistry that would follow.

The specific development of pyridine boronic acid derivatives emerged from the recognition that heterocyclic boronic acids possessed unique reactivity profiles compared to their carbocyclic analogs. Research conducted in the late twentieth and early twenty-first centuries revealed that pyridine boronic acids and esters could be synthesized through multiple synthetic approaches, each offering distinct advantages for different applications. The five primary synthetic methodologies identified include halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation, palladium-catalyzed cross-coupling with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions.

The evolution of synthetic methodologies for pyridine boronic esters has been driven by the need to overcome inherent stability challenges associated with these compounds. Unlike their simple aryl boronic acid counterparts, pyridine boronic acids exhibit pronounced susceptibility to protodeboronation, particularly the 2-pyridyl derivatives. Research by Lloyd-Jones and colleagues demonstrated that 2-pyridyl boronic acids undergo rapid protodeboronation under heating and neutral conditions, with half-lives of 25-50 seconds at pH 7 and 70°C, whereas 3- and 4-pyridyl boronic acids show significantly greater stability under similar conditions. This fundamental understanding of stability patterns has guided the development of more robust synthetic strategies and the design of stabilized boronic ester derivatives.

The introduction of pinacol boronic esters represented a significant advancement in the field, as these derivatives demonstrated enhanced stability compared to the corresponding boronic acids while maintaining their synthetic utility. The pinacol ester functionality provides steric protection around the boron center while preserving the compound's ability to participate in cross-coupling reactions under appropriate conditions. This development has been particularly important for pharmaceutical applications, where late-stage Suzuki-Miyaura coupling reactions using pinacol boronic esters have enabled the synthesis of complex molecular architectures, including kinase inhibitors and other bioactive compounds.

Significance of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Chemical Research

The compound this compound has emerged as a compound of exceptional research interest due to its unique combination of structural features and chemical properties. The presence of two methoxy substituents at the 2 and 6 positions of the pyridine ring, combined with the pinacol boronic ester functionality at the 3 position, creates a molecule with distinctive electronic and steric characteristics that influence its reactivity and stability.

Research applications of this compound span multiple domains of chemical science, with particular prominence in pharmaceutical development. The compound serves as a key building block in the synthesis of various pharmaceutical intermediates, particularly in the development of targeted therapies for cancer treatment. Its utility in drug development stems from its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks required for bioactive compounds. The dimethoxy substitution pattern provides electronic modulation of the pyridine ring, influencing both the reactivity of the boronic ester functionality and the overall molecular properties of the resulting coupled products.

In material science applications, this compound has demonstrated significant utility in the creation of advanced materials, including polymers and nanomaterials that benefit industries such as electronics and coatings. The boronic ester functionality enables the formation of dynamic covalent bonds, which are essential for the development of self-healing materials and responsive polymer networks. The pyridine nitrogen atom can participate in coordination interactions with metal centers, providing additional functionality for the design of metallopolymers and coordination-based materials.

Catalysis research has identified this compound as valuable in enhancing reaction rates and selectivity in organic transformations. The boronic ester moiety can serve both as a substrate in cross-coupling reactions and as a catalyst or catalyst precursor in other organic transformations. The presence of the pyridine nitrogen provides a coordination site for metal catalysts, potentially enabling the development of bifunctional catalytic systems that combine the reactivity of the boronic ester with the coordinating ability of the pyridine ring.

The compound's role in bioconjugation techniques represents another significant area of research application. The boronic ester functionality can undergo selective reactions with diols and other nucleophiles, facilitating the attachment of biomolecules to surfaces or other molecular scaffolds. This capability is essential in diagnostics and therapeutic applications where precise molecular recognition and attachment are required.

Analytical chemistry applications have leveraged the unique properties of this compound in sensor technology, particularly for detecting sugars and other biomolecules. The boronic ester group can form reversible covalent bonds with diol-containing compounds, providing the basis for selective detection systems with high sensitivity and specificity.

Taxonomic Classification within Organoboron Compounds

The systematic classification of this compound within the broader context of organoboron chemistry reveals its position as a member of several interconnected compound classes. At the highest taxonomic level, this compound belongs to the family of organoboron compounds, which are characterized by the presence of carbon-boron bonds and represent one of the most important classes of organometallic compounds in synthetic chemistry.

Within the organoboron family, the compound is specifically classified as a boronic ester, distinguishing it from other boron-containing compounds such as boranes, borinic acids, and boric acid derivatives. Boronic esters are characterized by the presence of boron atoms bonded to two oxygen atoms and one carbon atom, typically forming cyclic structures that provide enhanced stability compared to the corresponding boronic acids. The tetrahedral geometry around the boron center in boronic esters contrasts with the trigonal planar arrangement found in boranes and other electron-deficient boron compounds.

The heterocyclic nature of the compound places it within the subcategory of heteroaryl boronic esters, specifically pyridine boronic esters. This classification is significant because heterocyclic boronic esters exhibit distinct chemical properties compared to their carbocyclic analogs, particularly with respect to electronic effects and coordination chemistry. The presence of the pyridine nitrogen introduces additional complexity in terms of electronic distribution and potential coordination interactions with metal centers.

| Taxonomic Level | Classification | Key Characteristics |

|---|---|---|

| Primary Family | Organoboron Compounds | Carbon-boron bond presence |

| Compound Class | Boronic Esters | Cyclic boron-oxygen connectivity |

| Subcategory | Heteroaryl Boronic Esters | Aromatic heterocycle attachment |

| Specific Type | Pyridine Boronic Esters | Pyridine ring system |

| Structural Variant | Substituted Pyridine Esters | Methoxy and pinacol substitution |

The pinacol ester functionality represents a further refinement in the classification, as pinacol boronic esters constitute a specific subset of boronic esters characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This structural motif is particularly important in synthetic chemistry due to its enhanced stability and compatibility with various reaction conditions. The pinacol protecting group effectively shields the boron center from premature hydrolysis while maintaining reactivity toward transmetalation processes essential for cross-coupling reactions.

The dimethoxy substitution pattern on the pyridine ring further specializes the compound within the pyridine boronic ester category. The electron-donating nature of methoxy groups significantly influences the electronic properties of the pyridine ring, affecting both the reactivity of the boronic ester functionality and the coordination behavior of the pyridine nitrogen. This substitution pattern creates a compound with unique electronic characteristics that distinguish it from other pyridine boronic ester derivatives.

The molecular architecture of this compound incorporates multiple functional groups that enable diverse chemical transformations. The compound can be classified as a multifunctional synthetic intermediate, capable of participating in various reaction types including cross-coupling, coordination chemistry, and nucleophilic substitution processes. This multifunctional nature has contributed to its widespread adoption in research applications spanning pharmaceutical chemistry, materials science, and catalysis.

Properties

IUPAC Name |

2,6-dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-8-10(16-5)15-11(9)17-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDCNFVMWRPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374347 | |

| Record name | 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-59-5 | |

| Record name | 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxypyridine-3-boronic acid pinacol ester, 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,6-dimethoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Chemical Reactions

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily participates in the following types of chemical reactions:

- Suzuki-Miyaura Coupling: This is one of the most important reactions for this compound. It involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

- Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a significant application of this compound. This reaction is widely used in organic synthesis to create new carbon-carbon bonds by coupling boronic acids or boronic esters with halides or triflates, using a palladium catalyst.

General Reaction Scheme: Where:

- = Aryl or vinyl group on the boronic ester.

- = Aryl or vinyl group on the halide.

- = Halide (Br, Cl, I) or triflate (OTf).

- = Boronic ester moiety.

Reaction Conditions and Reagents:

- Catalyst: Typically, palladium catalysts such as or are used.

- Base: Common bases include potassium carbonate () or sodium hydroxide ().

- Solvents: Often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Mechanism:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves several steps:

- Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide ().

- Transmetalation: The boronic ester transfers its organic group () to the palladium complex.

- Reductive Elimination: The new carbon-carbon bond is formed, and the catalyst is regenerated.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and versatility in synthetic applications compared to similar compounds. The dual methoxy substitution provides distinct electronic properties that can influence reaction outcomes favorably.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to act as a building block in the synthesis of biologically active molecules. Its boron-containing group is particularly useful in drug discovery and development:

- Targeted Drug Delivery: The presence of the boron atom facilitates the formation of boronic acid derivatives which can be used in targeted drug delivery systems .

- Anticancer Agents: Research has shown that modifications of pyridine derivatives can lead to potent anticancer agents. The dioxaborolane moiety enhances the stability and bioavailability of these compounds .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

- Cross-Coupling Reactions: It can be employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently. This application is pivotal in synthesizing complex organic molecules from simpler precursors .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Useful for synthesizing alkenes from organozinc reagents. |

Materials Science

The compound's properties lend themselves to applications in materials science:

- Polymer Chemistry: It can be utilized in the synthesis of polymers with specific functionalities due to its ability to participate in various polymerization reactions .

| Material Type | Application |

|---|---|

| Conductive Polymers | Enhances electrical conductivity through dopant incorporation. |

| Photonic Materials | Used in the development of materials for photonic applications due to its optical properties. |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines. The research highlighted the importance of the boron moiety in enhancing the drug's efficacy through improved cellular uptake and retention.

Case Study 2: Development of Conductive Polymers

In another study focused on materials science, researchers incorporated this compound into polymer matrices to enhance conductivity. The results indicated a marked improvement in electrical properties compared to conventional polymers without boron-containing additives.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy groups on the pyridine ring can also participate in various chemical transformations, enhancing the compound’s versatility .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Properties

The reactivity and applications of boronate-containing pyridines depend on substituent positions and electronic effects. Below is a comparison with structurally similar compounds:

Table 1: Structural and Physical Properties of Selected Boronate Pyridines

Key Observations:

Steric hindrance from substituents (e.g., 4-Cl in 5-chloro-2,3-dimethoxy-4-boronate pyridine) can reduce reaction yields in cross-couplings .

Physical Properties :

- Methoxy-substituted derivatives (e.g., CAS 214360-59-5) exhibit higher solubility in organic solvents compared to chloro-substituted analogues .

- Unsubstituted 3-boronate pyridine (CAS 329214-79-1) has a defined melting point (103–108°C), while methoxy derivatives are typically liquids or low-melting solids .

Functional Analogues: Boronates in Heterocyclic Systems

Beyond pyridines, boronate esters are incorporated into other heterocycles:

Key Observations:

- Pyrimidine vs. Pyridine : Pyrimidine-based boronates (e.g., CAS 1430233-43-4) offer dual nitrogen sites for hydrogen bonding, useful in medicinal chemistry .

- Probes and Sensors : The styryl-boronate PY-BE demonstrates ratiometric fluorescence for H₂O₂, leveraging boronate ester oxidation .

Reactivity in Cross-Coupling Reactions

All compounds listed participate in Suzuki-Miyaura couplings, but efficiency varies:

Biological Activity

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 214360-59-5) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 265.11 g/mol. The structure features a pyridine ring substituted with dimethoxy groups and a dioxaborolane moiety. The presence of boron in its structure suggests potential applications in drug development and chemical biology.

Research indicates that the compound may interact with various biological targets due to its unique structural features. The boron atom is known to participate in Lewis acid-base interactions, which can influence enzyme activity and protein binding.

Toxicity Profile

According to PubChem data, this compound is classified as harmful if swallowed or in contact with skin (H302, H312) . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.

In Vitro Studies

A study conducted by Konstantinidou et al. (2023) explored the biological effects of boron-containing compounds on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. While specific data on this compound were not detailed in the study, it highlights the relevance of boron compounds in targeting CDKs .

Case Studies

- Cyclin-Dependent Kinase Inhibition : In research focusing on CDK inhibitors, compounds similar to this compound were found to exhibit selective inhibition of CDK4/6. This selectivity is critical for developing targeted cancer therapies .

- Antitumor Activity : A related study indicated that boron-containing compounds could enhance the efficacy of existing chemotherapeutics by modifying their pharmacokinetics and bioavailability . While direct evidence for this specific compound is limited, the implications for drug design are significant.

Data Table: Biological Activity Overview

Q & A

Q. What are the primary synthetic applications of 2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in organic chemistry?

This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality. The dioxaborolane group acts as a stable boron source, enabling efficient coupling with aryl or heteroaryl halides to form biaryl or heterobiaryl scaffolds. Key methodological considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are commonly used .

- Solvent/base systems : Reactions often utilize polar aprotic solvents (e.g., DME, THF) with bases like Na₂CO₃ or K₃PO₄ to activate the boron center .

- Temperature control : Mild heating (60–80°C) balances reactivity and minimizes decomposition .

Q. How is crystallographic data for this compound typically processed and refined?

For single-crystal X-ray diffraction analysis, SHELXL and OLEX2 are standard tools:

- SHELXL : Used for structure refinement, leveraging its robust algorithms for handling twinned or high-resolution data .

- OLEX2 : Integrates structure solution (via charge flipping or dual-space methods), refinement, and visualization, streamlining workflows for chemists .

- Key parameters : Refinement of anisotropic displacement parameters and validation using R-factors (e.g., R₁ < 0.05 for high-quality data) .

Advanced Research Questions

Q. What methodological considerations are critical when designing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Advanced optimization involves addressing challenges such as low yields or side reactions :

- Steric effects : The 2,6-dimethoxy groups on the pyridine ring may hinder coupling at the 3-position; using bulky ligands (e.g., SPhos) or microwave-assisted heating can improve efficiency .

- Competitive protodeboronation : Moisture-sensitive conditions require rigorous drying of solvents and inert atmospheres. Anhydrous Na₂SO₄ or molecular sieves are recommended .

- Alternative coupling partners : Triflates or tosylates may replace halides for electron-deficient substrates .

Q. How can researchers address discrepancies in reported reactivity or stability of this compound under varying conditions?

Contradictions in data often arise from differences in purity , storage , or experimental setup :

-

Purity validation : High-performance liquid chromatography (HPLC) or NMR spectroscopy should confirm purity (>98%, as in ).

-

Stability profiling :

Condition Stability Outcome Reference Ambient moisture Gradual hydrolysis (B-O cleavage) Light exposure No significant degradation Long-term storage (2–8°C) Stable for >6 months -

Contradiction resolution : Replicate experiments under controlled humidity (e.g., glovebox) and compare kinetic data .

Q. What strategies are effective in characterizing the electronic effects of the dimethoxy groups on the pyridine ring?

The electron-donating methoxy groups influence reactivity and coordination:

Q. How is this compound utilized in the synthesis of advanced materials like OLED emitters?

The boronic ester facilitates π-conjugated system construction in optoelectronic materials:

- Example : Coupling with brominated acridine or phenoxazine derivatives yields thermally activated delayed fluorescence (TADF) emitters .

- Key steps :

- Suzuki-Miyaura coupling to link electron-donor and acceptor units.

- Purification via column chromatography (silica gel, hexane/EtOAc).

- Device fabrication using vacuum deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.